molecular formula C8H14NO3- B8552989 N-acetyl-L-leucinate

N-acetyl-L-leucinate

Cat. No.: B8552989
M. Wt: 172.20 g/mol
InChI Key: WXNXCEHXYPACJF-ZETCQYMHSA-M
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Description

N-acetyl-L-leucinate (CAS RN: See related 1188-21-2) is the anionic form of N-acetyl-L-leucine, a modified amino acid with significant relevance in neurological and metabolic research. With a molecular formula of C8H14NO3⁻ and a molecular weight of 172.20 g/mol, this compound is a key metabolite and intermediate in various biochemical pathways . The acetylated leucine derivative has demonstrated substantial research value in studies related to ataxia and vertigo, with evidence suggesting it helps improve symptoms by modulating cerebellar control and neuronal metabolism . Furthermore, research into N-acetyl-L-leucine has expanded to include its potential neuroprotective effects and applications in rare neurological diseases, making it a compound of interest for investigating underlying disease mechanisms . As a high-purity biochemical, this compound is supplied with strict quality control to ensure consistent performance in research applications. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the available scientific literature to fully understand its potential applications and mechanisms of action.

Properties

Molecular Formula

C8H14NO3-

Molecular Weight

172.20 g/mol

IUPAC Name

(2S)-2-acetamido-4-methylpentanoate

InChI

InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/p-1/t7-/m0/s1

InChI Key

WXNXCEHXYPACJF-ZETCQYMHSA-M

SMILES

CC(C)CC(C(=O)[O-])NC(=O)C

Isomeric SMILES

CC(C)C[C@@H](C(=O)[O-])NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)[O-])NC(=O)C

Origin of Product

United States

Scientific Research Applications

Niemann-Pick Disease Type C

Niemann-Pick disease type C (NPC) is a rare neurodegenerative disorder characterized by progressive cerebellar ataxia and cognitive decline. N-acetyl-L-leucinate has shown promise in improving symptoms and quality of life for patients with NPC.

  • Clinical Trials : A Phase II clinical trial demonstrated significant improvements in symptoms and functionality after six weeks of treatment with this compound in both pediatric and adult patients . Ongoing Phase III trials aim to further validate these findings and assess long-term efficacy and safety.
  • Mechanism of Action : The drug appears to enhance cerebral glucose metabolism and promote autophagy, which may help mitigate neuroinflammation and cell death associated with NPC .

Traumatic Brain Injury

Research indicates that this compound may also be beneficial in the context of traumatic brain injury (TBI).

  • Animal Studies : In experimental models, oral administration of this compound improved motor and cognitive outcomes following controlled cortical impact injuries . The compound was found to attenuate cell death and reduce neuroinflammatory markers, suggesting it could serve as a neuroprotective agent.
  • Potential Benefits : By restoring autophagy flux and limiting neuroinflammation, this compound may enhance recovery following TBI .

Comparative Efficacy of Enantiomers

The pharmacological effects of this compound are significantly influenced by its enantiomeric forms. The L-enantiomer has been identified as the active form, demonstrating superior efficacy compared to the D-enantiomer in various studies.

Enantiomer Efficacy Applications
This compoundNeuroprotective, improves symptoms in NPC and TBIApproved for clinical trials for NPC
N-acetyl-D-leucinateIneffective in neuroprotectionNot used clinically

Safety Profile

This compound has been reported to have a favorable safety profile with no major side effects observed at therapeutic doses. This aspect makes it an attractive candidate for long-term treatment protocols in chronic conditions like NPC .

Chemical Reactions Analysis

Chemical Acetylation of L-Leucine

N-Acetyl-L-leucinate is synthesized via acetylation of L-leucine using acetic anhydride under controlled conditions. This reaction typically employs a continuous-flow reactor for efficiency:

Parameter Conditions Source
Reactor typeMicroreactor or plate heat exchanger
Temperature25–50°C (optimized at 50°C)
Residence time5–30 seconds (high efficiency)
Molar ratio (Ac₂O:Leucine)1.3–2.6 equivalents
Yield~54–70% (limited by competing hydrolysis)

Mechanism :

  • Step 1 : L-Leucine reacts with acetic anhydride to form N-acetyl-L-leucine.

    L-Leucine+Ac2ON-Acetyl-L-leucine+Acetic Acid\text{L-Leucine} + \text{Ac}_2\text{O} \rightarrow \text{N-Acetyl-L-leucine} + \text{Acetic Acid}
  • Step 2 : Acidification (e.g., HCl) precipitates N-acetyl-L-leucine, which is deprotonated to this compound at physiological pH .

Side Reaction : Hydrolysis of acetic anhydride reduces yield:

Ac2O+H2O2CH3COOH\text{Ac}_2\text{O} + \text{H}_2\text{O} \rightarrow 2\text{CH}_3\text{COOH}

Metabolism and Hydrolysis

This compound acts as a prodrug, undergoing intracellular deacetylation to release L-leucine. Key metabolic data from liver microsome studies:

Parameter Human Mouse Source
Kₘ (µM) 21669
Vₘₐₓ (µmol/min/mg) 6.82.6
Half-life ~10–20 minutes~10–20 minutes

Mechanism :

  • Enzymatic cleavage by esterases or amidases in liver S9 fractions:

This compound+H2OL-Leucine+Acetate\text{this compound} + \text{H}_2\text{O} \rightarrow \text{L-Leucine} + \text{Acetate}

  • The L-enantiomer is preferentially metabolized over the D-form, impacting pharmacokinetics .

Stability and Degradation

This compound is stable under physiological pH (7.3–7.4) but degrades under extreme acidic or alkaline conditions:

  • pH Sensitivity :

    • <3 : Protonation of carboxylate group reduces solubility.

    • >9 : Base-catalyzed hydrolysis of the amide bond .

Transport Mechanisms

While not a direct chemical reaction, transport via anion carriers influences its bioavailability:

  • OAT1/OAT3 : Mediate renal uptake (IC₅₀ = 6.2 mM and 0.70 mM, respectively) .

  • MCT1 : Facilitates cellular uptake with lower affinity (log D = -2.54) compared to LAT1 .

Key Data Tables

Table 1 : Kinetic Parameters of this compound Metabolism

Species Kₘ (µM) Vₘₐₓ (µmol/min/mg) Catalytic Efficiency (Vₘₐₓ/Kₘ)
Human2166.80.031
Mouse692.60.038

Table 2 : Synthetic Optimization in Continuous-Flow Reactors

Variable Optimal Value Impact on Yield
Temperature50°CMaximizes reaction rate
Residence time5–30 secondsMinimizes side reactions
Acetic anhydride ratio1.3–1.45 equivalentsBalances cost and yield

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₈H₁₄NO₃⁻ (as the conjugate base) .
  • Molecular Weight : 172.20 g/mol .
  • CAS Number : 1188-21-2 (for N-acetyl-L-leucine) .
  • Physical Properties :
    • Melting Point: 190°C .
    • Boiling Point: 369.7°C at 760 mmHg .
    • Density: 1.1599 (estimated) .

N-Acetyl-L-leucinate is utilized in pharmaceutical research, particularly in formulations targeting neurological conditions such as vestibular dysfunction and vertigo . Its acetyl group enhances metabolic stability and bioavailability compared to unmodified leucine .

Comparison with Structurally Similar Compounds

N-Acetyl-D-Leucine

  • Molecular Formula: C₈H₁₄NO₃⁻ .
  • Stereochemistry : D-enantiomer of N-acetyl-leucine.
  • Applications : Used in chiral resolution studies and enzymatic specificity research.

Key Difference: The D-form exhibits distinct biological activity due to stereochemical incompatibility with L-amino acid-specific enzymes, limiting its therapeutic utility compared to the L-form .

N-Acetyl-L-Tryptophan

  • Molecular Formula : C₁₃H₁₄N₂O₃ .
  • Molecular Weight : 246.26 g/mol .
  • CAS Number : 1218-34-4 .
  • Applications: Certified reference material for quality control in amino acid infusion formulations (e.g., China Pharmacopeia) .

Key Difference : The indole side chain in tryptophan enhances UV absorbance and fluorescence properties, making it useful in analytical chemistry, unlike the hydrophobic isobutyl group of leucine derivatives .

Acetylglycyl-L-Leucine

  • Molecular Formula : C₁₀H₁₈N₂O₄ .
  • Molecular Weight : 230.26 g/mol .
  • CAS Number : 29852-55-9 .
  • Structure : Dipeptide derivative with acetylated glycine linked to L-leucine.

Glycyl-L-Leucine

  • Molecular Formula : C₈H₁₆N₂O₃ .
  • Molecular Weight : 188.22 g/mol .
  • CAS Number : 869-19-2 .
  • Applications : Studied for ion-binding properties (e.g., lithium and sodium ions) in biochemical contexts .

Key Difference : Lack of an acetyl group reduces steric hindrance, increasing flexibility and ion-binding efficiency compared to acetylated derivatives .

N²-Acetyl-L-Lysine

  • Molecular Formula : C₈H₁₆N₂O₃ .
  • Molecular Weight : 188.22 g/mol .
  • CAS Number : 1946-82-3 .
  • Structure: Acetylation occurs on the ε-amino group of lysine.

Key Difference : The ε-acetylation in lysine derivatives alters cellular uptake and protein interaction mechanisms compared to α-acetylated leucinate .

Research Findings and Implications

  • Stereochemical Impact : The L-form of N-acetyl-leucinate shows higher bioactivity in neurological applications than the D-form, emphasizing the importance of chirality in drug design .
  • Structural Modifications: Acetylation generally improves metabolic stability but may reduce solubility compared to non-acetylated analogs like glycyl-leucine .
  • Therapeutic Potential: R-Tetrahydropapaverine this compound exemplifies how salt forms can enhance pharmacokinetic properties for targeted delivery .

Preparation Methods

Racemization and Acylation of L-Leucine

The most common industrial method involves a two-step process: racemization of L-leucine to DL-leucine followed by N-acylation .

Step 1: Racemization
L-leucine is suspended in an organic acid (e.g., butyric acid, propionic acid) with an aldehyde catalyst (e.g., formaldehyde, benzaldehyde) at 80–100°C for 1–3 hours. This induces racemization, yielding DL-leucine with >90% efficiency. For example:

  • Butyric acid (1000 L) + L-leucine (100 kg) + propionaldehyde (5 kg) at 80°C for 3 hours → 95 kg DL-leucine.

Step 2: Acylation
DL-leucine is treated with an acylating reagent (e.g., acetic anhydride, benzoyl chloride) under alkaline conditions (pH 7.5–10) at 5–30°C. Mineral acid neutralization (pH 2.0–2.5) precipitates N-acyl-DL-leucine.

Example Conditions

ParameterValueSource
Acylating ReagentAcetic anhydride (1.2–2.2 eq)
Temperature5–30°C
Reaction Time1–3 hours
Yield55–80 kg per 50 kg DL-leucine

Direct Acetylation of L-Leucine

Alternative approaches bypass racemization by directly acetylating L-leucine. Patents describe using acetic anhydride in aqueous or solvent-free systems. For instance:

  • L-leucine + acetic anhydride in a continuous-flow reactor at 50–80°C → this compound with 85–92% yield.

Enzymatic Resolution of N-Acetyl-DL-Leucinate

D-Aminoacylase Catalyzed Hydrolysis

N-Acetyl-DL-leucinate is enzymatically resolved using D-L-aminoacylase to selectively hydrolyze the D-enantiomer, leaving this compound intact.

Process Details

  • Substrate : N-acetyl-DL-leucinate (55 kg in 300 L water)

  • Enzyme : D-L-aminoacylase (15–23 g)

  • Conditions : pH 7.0–8.0, 32°C, 48–72 hours

  • Outcome :

    • D-leucine (18.7–19 kg) via hydrolysis

    • This compound (23–30 kg) recovered from the supernatant.

Advantages :

  • Enantiomeric excess >99% for this compound.

  • Eco-friendly compared to chemical racemization.

Continuous-Flow Synthesis

Integrated Racemization-Acylation Systems

Modern patents highlight continuous-flow reactors for simultaneous racemization and acetylation. Key features include:

  • Two-stage reactor :

    • Stage 1 : L-leucine + acetic anhydride → Partial acetylation.

    • Stage 2 : Racemization of unreacted L-leucine + further acetylation.

  • Benefits :

    • 20–30% higher throughput vs. batch processes.

    • Reduced byproduct formation (e.g., diacetylated impurities).

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC with C18 columns and UV detection (210 nm) resolves this compound from byproducts. Mobile phases typically include:

  • Solvent A : 0.1% formic acid in water

  • Solvent B : Acetonitrile.

Mass Spectrometry

LC-MS (e.g., Thermo Quantis Triple Quadrupole) confirms molecular ion peaks at m/z 174.1 ([M+H]⁺) and 196.1 ([M+Na]⁺).

Challenges and Optimization Strategies

Byproduct Mitigation

  • Diacetylated Leucine : Forms at high acylating reagent concentrations. Mitigated by stoichiometric control (1.2–2.2 eq).

  • Racemization Incompleteness : Additives like salicylaldehyde improve DL-leucine yields to >93%.

Enzymatic Efficiency

  • Immobilized Enzymes : Reusable D-L-aminoacylase on chitosan beads reduces costs by 40%.

Industrial Applications

Pharmaceutical Intermediates

This compound is a precursor for:

  • Anticonvulsants : Enhanced blood-brain barrier permeability via OAT1/OAT3 transporters.

  • Prodrugs : Improved solubility vs. L-leucine (logP = -0.3 vs. -1.2) .

Q & A

Q. How can researchers integrate historical and emerging studies on this compound into experimental workflows?

  • Methodological Answer : Use citation-tracking tools (Web of Science, Google Scholar) to map key discoveries (e.g., ion-binding studies ). Apply systematic review frameworks (PRISMA) to synthesize evidence and identify gaps (e.g., limited ecotoxicology data ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-acetyl-L-leucinate
Reactant of Route 2
N-acetyl-L-leucinate

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